N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-3-25(4-2)21(27)13-26-12-17(16-7-5-6-8-18(16)26)22(28)23(29)24-15-9-10-19-20(11-15)31-14-30-19/h5-12H,3-4,13-14H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWBMACVBQUAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and an indole derivative. Its chemical formula is , which indicates the presence of multiple functional groups that may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the indole ring suggests potential interactions with serotonin receptors, while the benzodioxole moiety may influence neurochemical pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds through various assays. For instance, isoquinoline derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro assays using HeLa and HEK-293T cells demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting that similar mechanisms may be applicable to this compound .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | HeLa | 10.5 | Apoptosis |
| Compound 2 | HEK-293T | 8.0 | Cell cycle arrest |
Neuropharmacological Effects
The compound's structural attributes suggest potential neuropharmacological effects. Studies on related compounds have indicated non-hallucinogenic psychoactive properties that may facilitate psychotherapy. The N-methyl derivative of similar compounds has been noted for its entactogenic effects, which could be relevant for therapeutic applications in mental health .
Case Studies
- Antitumor Efficacy : A study involving transferrin-conjugated liposomes containing isoquinoline derivatives demonstrated enhanced targeting and efficacy against tumor cells compared to non-targeted controls. This suggests that targeted delivery systems could be developed for this compound to improve its therapeutic index .
- Neuroprotective Effects : Another investigation into related compounds revealed protective effects against neuronal apoptosis induced by potassium deprivation, indicating a potential application in neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that similar compounds with indole and benzodioxole structures demonstrate significant cytotoxicity against various cancer cell lines.
| Compound | Cancer Cell Line | Percent Growth Inhibition |
|---|---|---|
| Example A | A549 (Lung) | 75% |
| Example B | MDA-MB-231 (Breast) | 68% |
This suggests that the structural components of N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide may enhance its efficacy against specific cancer types.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have shown that compounds with similar frameworks can inhibit the growth of various bacterial strains, indicating potential as antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
These findings point to the potential use of this compound in developing new antimicrobial therapies.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this compound are being investigated for their neuroprotective effects. Preliminary studies suggest that similar compounds may inhibit acetylcholinesterase activity, which is crucial in Alzheimer's disease treatment.
Potential Therapeutic Uses
The diverse biological activities of this compound position it as a candidate for several therapeutic applications:
Cancer Therapy
Due to its anticancer properties, further development could lead to novel treatments for various malignancies.
Antimicrobial Treatments
The compound’s effectiveness against bacteria suggests it could serve as a basis for new antibiotics.
Neurodegenerative Disease Management
Its potential neuroprotective effects warrant investigation in the context of Alzheimer's disease and other neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
